molecular formula C16H18N6O3S B12940970 9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine CAS No. 832717-12-1

9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine

Katalognummer: B12940970
CAS-Nummer: 832717-12-1
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: PYWNNSRABMTFIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine is a complex organic compound with a unique structure that combines a pyridine ring, a piperidine ring, and a purine core.

Vorbereitungsmethoden

The synthesis of 9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine involves multiple steps, including the formation of the pyridine and piperidine rings, followed by their attachment to the purine core. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine and piperidine rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wissenschaftliche Forschungsanwendungen

9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine include other purine derivatives and compounds with similar structural motifs. These compounds may share some properties but differ in their specific activities and applications. For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives are similar in structure but have different biological activities and applications .

Eigenschaften

CAS-Nummer

832717-12-1

Molekularformel

C16H18N6O3S

Molekulargewicht

374.4 g/mol

IUPAC-Name

9-(6-methylsulfonylpyridin-3-yl)-6-piperidin-4-yloxypurine

InChI

InChI=1S/C16H18N6O3S/c1-26(23,24)13-3-2-11(8-18-13)22-10-21-14-15(22)19-9-20-16(14)25-12-4-6-17-7-5-12/h2-3,8-10,12,17H,4-7H2,1H3

InChI-Schlüssel

PYWNNSRABMTFIQ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=NC=C(C=C1)N2C=NC3=C2N=CN=C3OC4CCNCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.